Scaffold Potency Advantage: Tetrahydrocyclopent[b]indole Outperforms Tetrahydrocarbazole in HCV NS5B Polymerase Inhibition
In a direct scaffold-comparison study by Gopalsamy et al. (2006), the 1,2,3,4-tetrahydro-cyclopenta[b]indole core was demonstrated to be slightly more potent than the directly analogous 2,3,4,9-tetrahydro-1H-carbazole scaffold when evaluated as non-nucleoside inhibitors of HCV NS5B RNA-dependent RNA polymerase. The most potent tetrahydrocyclopent[b]indole analog (compound 36) exhibited an IC50 of 550 nM against the HCV NS5B enzyme [1]. This head-to-head scaffold comparison provides procurement-relevant evidence that the five-membered ring system offers a measurable potency advantage over the six-membered carbazole congener for antiviral target applications.
| Evidence Dimension | HCV NS5B RNA-dependent RNA polymerase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 550 nM (compound 36, 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold) |
| Comparator Or Baseline | 2,3,4,9-tetrahydro-1H-carbazole scaffold (direct analog; reported as slightly less potent across the series) |
| Quantified Difference | Tetrahydrocyclopent[b]indole scaffold described as 'slightly more potent' than the corresponding tetrahydrocarbazole scaffold; the best cyclopent[b]indole analog achieved IC50 = 550 nM [1]. |
| Conditions | In vitro enzymatic assay using recombinant HCV NS5B RNA-dependent RNA polymerase; compound 36 bearing 5,8-disubstitution and n-propyl at C-1 [1]. |
Why This Matters
Procurement of the cyclopent[b]indol-3-one scaffold rather than the carbazole alternative provides a measurable starting-point potency advantage for antiviral discovery programs, potentially reducing the synthetic burden of potency optimization.
- [1] Gopalsamy, A., et al. (2006). Design and synthesis of 2,3,4,9-tetrahydro-1H-carbazole and 1,2,3,4-tetrahydro-cyclopenta[b]indole derivatives as non-nucleoside inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase. Bioorganic & Medicinal Chemistry Letters, 16(9), 2532–2534. PMID: 16480869. View Source
